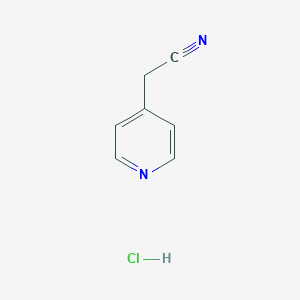

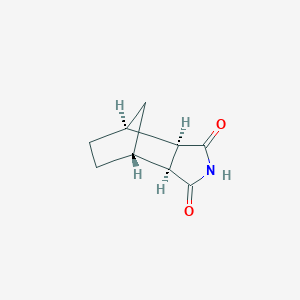

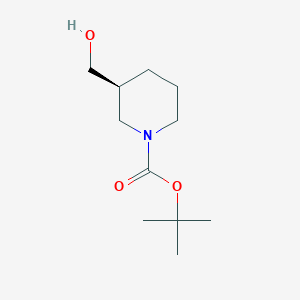

![molecular formula C11H18O B122299 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene CAS No. 152562-66-8](/img/structure/B122299.png)

2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Z-CITCO: は、構成的アンドロスタン受容体 (CAR) のアゴニストとしての役割で知られる化学化合物です。これは、CAR アゴニスト CITCO のシス異性体です。 この化合物の分子式は C19H12Cl3N3OS で、分子量は 436.70 です 。 Z-CITCO は主に研究目的で使用され、ヒトの消費には適していません .

準備方法

Z-CITCO の合成には、イミダゾ[2,1-b]チアゾールコアの調製から始まるいくつかの段階が含まれます。このコアは次に、様々な置換基で官能化され、最終的な化合物となります。 反応条件は通常、ジメチルホルムアミド (DMF) やジメチルスルホキシド (DMSO) などの溶媒の使用を含み、化合物は長期安定のために -20℃ で保管されます

化学反応解析

Z-CITCO は、次のような様々な種類の化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を含む。一般的な試薬には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) がある。

還元: この反応は、水素の付加または酸素の除去を含む。一般的な試薬には、水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) がある。

置換: この反応は、1 つの原子または原子のグループを別の原子または原子のグループで置き換えることを含む。一般的な試薬には、ハロゲン (例えば、塩素、臭素) や求核剤 (例えば、水酸化物、シアン化物) がある。

これらの反応から生成される主要な生成物は、使用される特定の条件や試薬によって異なります。 例えば、Z-CITCO の酸化はカルボン酸を生成する可能性がありますが、還元はアルコールを生成する可能性があります .

科学研究アプリケーション

Z-CITCO は、次のような幅広い科学研究アプリケーションを持っています。

化学: 構成的アンドロスタン受容体とその様々な化学プロセスにおける役割を研究するためのツールとして使用されます。

生物学: CAR の生物学的機能とその細胞プロセスへの影響を理解するための研究で使用されています。

医学: 特に薬物代謝と解毒経路の調節における潜在的な治療用途について研究されています。

化学反応の分析

Z-CITCO undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Z-CITCO may yield carboxylic acids, while reduction may yield alcohols .

科学的研究の応用

Z-CITCO has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the constitutive androstane receptor and its role in various chemical processes.

Biology: Employed in research to understand the biological functions of CAR and its impact on cellular processes.

Medicine: Investigated for its potential therapeutic applications, particularly in the regulation of drug metabolism and detoxification pathways.

Industry: Utilized in the development of new chemical entities and as a reference compound in various industrial applications

作用機序

Z-CITCO は、構成的アンドロスタン受容体 (CAR) のアゴニストとして作用することで効果を発揮します。CAR に結合すると、Z-CITCO は受容体の核移行を誘導し、CAR 調節遺伝子の活性化につながります。 これらの遺伝子は、異物の解毒や薬物代謝の調節など、様々な代謝経路に関与しています .

類似化合物との比較

Z-CITCO は、CITCO などの他の CAR アゴニストに似ています。これはシス異性体形式が独特で、結合親和性と生物学的活性に違いが生じる可能性があります。その他の類似化合物には、次のものがあります。

CITCO: 異なる異性体形式を持つ別の CAR アゴニスト。

TCPOBOP: マウス CAR の選択的 CAR アゴニスト。

ニグラミド J: ヒト CAR の逆アゴニスト

Z-CITCO の独自性は、特定の異性体形式にあり、特定の研究アプリケーションにおいては、明確な利点を提供する可能性があります。

特性

CAS番号 |

152562-66-8 |

|---|---|

分子式 |

C11H18O |

分子量 |

166.26 g/mol |

IUPAC名 |

2-methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene |

InChI |

InChI=1S/C11H18O/c1-8(2)11-5-4-9(3)10(6-11)7-12-11/h4,8,10H,5-7H2,1-3H3 |

InChIキー |

KRZRTBOGNYILKU-UHFFFAOYSA-N |

SMILES |

CC1=CCC2(CC1CO2)C(C)C |

正規SMILES |

CC1=CCC2(CC1CO2)C(C)C |

同義語 |

6-Oxabicyclo[3.2.1]oct-2-ene,2-methyl-5-(1-methylethyl)-(9CI) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

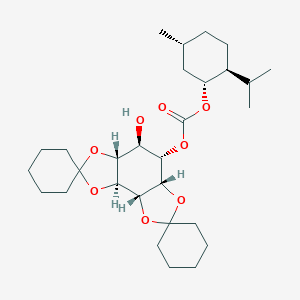

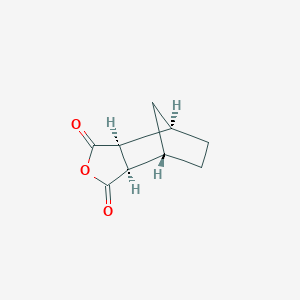

![(1S,12S,14S)-14-Chloro-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene](/img/structure/B122221.png)

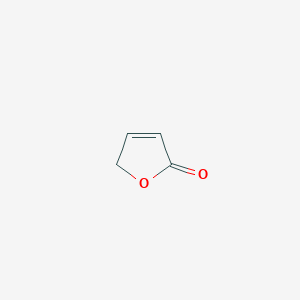

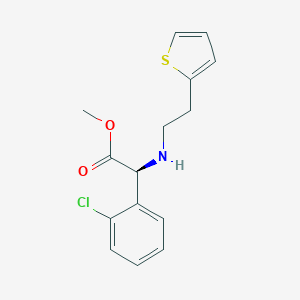

![[21,22,24-Triacetyloxy-20-(acetyloxymethyl)-19-[(E)-but-2-enoyl]oxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B122223.png)

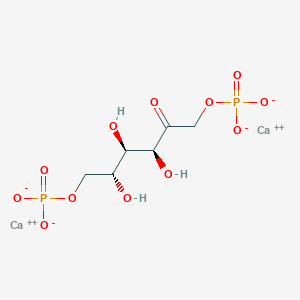

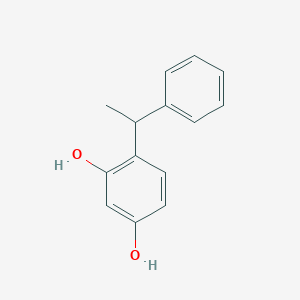

![6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one](/img/structure/B122224.png)

![1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one](/img/structure/B122255.png)